N-(4-(Benzyloxy)phenyl)formamide

Chromatography Lipophilicity ADME

For pharmaceutical QC and SERM synthesis, regioisomeric substitution invalidates impurity profiling and alters LogP, risking regulatory submission rejection. This certified Bazedoxifene Impurity 2 (CAS 479075-72-4) eliminates that risk. - Certified reference standard (≥98% purity) for HPLC/LC-MS impurity method validation per ANDA/DMF requirements. - Distinct LogP (2.8339) enables system suitability testing for regioisomer resolution. - Supplied under -20°C, N₂ atmosphere; research-grade (96%) also available for building block synthesis.

Molecular Formula C14H13NO2
Molecular Weight 227.26
CAS No. 479075-72-4
Cat. No. B3179793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(Benzyloxy)phenyl)formamide
CAS479075-72-4
Molecular FormulaC14H13NO2
Molecular Weight227.26
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=C(C=C2)NC=O
InChIInChI=1S/C14H13NO2/c16-11-15-13-6-8-14(9-7-13)17-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,15,16)
InChIKeySLEFQQUQJDZLBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-(Benzyloxy)phenyl)formamide – Key Intermediate & Impurity Reference Standard


N-(4-(Benzyloxy)phenyl)formamide (CAS 479075-72-4) is a para-substituted aromatic formamide derivative characterized by a benzyl-protected phenol moiety [1]. It is primarily utilized as a versatile building block in medicinal chemistry and organic synthesis, serving both as a protected aniline precursor and, critically, as a certified reference standard for Bazedoxifene impurity profiling . The compound is supplied in research-grade (typically 96% purity) and analytical-standard (≥98% purity) formats, with strict storage requirements of -20°C under inert nitrogen atmosphere to maintain integrity .

N-(4-(Benzyloxy)phenyl)formamide – Why Regioisomer Substitution Fails


Substituting N-(4-(Benzyloxy)phenyl)formamide with its 2- or 3-regioisomers, or with generic benzyloxyaniline derivatives, introduces quantifiable risk in both research and industrial settings. Regioisomeric variation alters key physicochemical properties—most notably lipophilicity (LogP)—which directly impacts chromatographic retention, solubility, and biological target engagement . Furthermore, in the context of pharmaceutical quality control, the compound's specific designation as 'Bazedoxifene Impurity 2' makes it a non-fungible reference material; substitution with an unqualified analog invalidates impurity profiling and method validation, potentially derailing regulatory submissions (ANDA/DMF) . The stringent storage requirement (-20°C under N₂) further distinguishes it from less demanding analogs, underscoring that procurement decisions must be guided by precise, evidence-based specifications rather than class-level assumptions .

N-(4-(Benzyloxy)phenyl)formamide – Evidence-Based Differentiation


LogP Difference: 4-Isomer vs. 3-Isomer

The para-substituted N-(4-(Benzyloxy)phenyl)formamide possesses a calculated LogP of 2.8339 . In contrast, the meta-substituted regioisomer, N-(3-benzyloxyphenyl)formamide, exhibits a substantially higher calculated LogP of 3.54280 . This 0.7089 log unit difference translates to a nearly 5-fold difference in the octanol-water partition coefficient, which will directly affect reversed-phase HPLC retention times, aqueous solubility, and passive membrane permeability in biological assays.

Chromatography Lipophilicity ADME Medicinal Chemistry

Purity Grade Comparison: Analytical Standard vs. Research Grade

N-(4-(Benzyloxy)phenyl)formamide is commercially available in two distinct purity grades. The standard research grade is consistently offered at 96% purity . For more demanding analytical applications, a dedicated analytical standard (Bazedoxifene impurity 2 Standard) is supplied with a guaranteed purity of ≥98% . This 2-percentage-point increase in purity (≥2% reduction in unspecified impurities) is critical for achieving baseline resolution in HPLC impurity profiling and ensures the accuracy of quantitative NMR (qNMR) or LC-MS/MS reference standard calibration.

Analytical Chemistry Quality Control Reference Materials Method Validation

Certified Bazedoxifene Impurity Reference Standard

Unlike its 2- or 3-regioisomers, N-(4-(Benzyloxy)phenyl)formamide is formally designated and catalogued as 'Bazedoxifene Impurity 2' . This specific designation is not shared by the meta (CAS 911626-95-4) or ortho (CAS 82725-38-0) analogs. It is supplied with a comprehensive Certificate of Analysis (CoA) suitable for use as a reference standard in quality control, method validation, and stability studies for Bazedoxifene-containing drug products . The product's intended use is explicitly for 'research and analytical applications', including Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions [1].

Pharmaceutical Analysis Impurity Profiling Regulatory Science Bazedoxifene

Storage Stability: 4-Isomer vs. 2-Isomer

N-(4-(Benzyloxy)phenyl)formamide requires storage at -20°C under an inert nitrogen atmosphere to prevent degradation . In contrast, the ortho-regioisomer, N-(2-(benzyloxy)phenyl)formamide, is reported to be stable under less stringent conditions, requiring only sealed, dry storage at 2-8°C . This 20-28°C difference in required storage temperature indicates a higher intrinsic chemical lability or hygroscopicity for the 4-isomer, directly impacting shipping logistics, laboratory handling protocols, and long-term inventory management costs.

Chemical Stability Logistics Procurement Storage

N-(4-(Benzyloxy)phenyl)formamide – Application Scenarios


Bazedoxifene Impurity Profiling for Regulatory Submissions

As the certified 'Bazedoxifene Impurity 2' reference standard with ≥98% purity, this compound is essential for developing and validating HPLC/LC-MS methods to quantify trace-level impurities in Bazedoxifene API and finished dosage forms. Its use is explicitly required for regulatory submissions (ANDA/DMF) to demonstrate control over the Bazedoxifene impurity profile .

Synthetic Intermediate for Bazedoxifene Analogs and SERMs

The 4-benzyloxy formamide moiety serves as a protected aniline precursor in multi-step syntheses of selective estrogen receptor modulators (SERMs). The research-grade material (96% purity) provides a cost-effective building block for medicinal chemistry exploration, while the distinct LogP of 2.8339 guides purification and reaction monitoring via reverse-phase chromatography .

Method Development for Regioisomer Separation

The quantifiable LogP difference (Δ = 0.7089) between the 4-isomer and the 3-isomer makes this compound an ideal system suitability standard for chromatographic methods designed to resolve closely related benzyloxyphenyl formamide regioisomers. Its use ensures that analytical systems are capable of baseline separating critical impurity pairs .

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